
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a propyl group attached to an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired oxazinone compounds. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the compound on an industrial scale. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as (diacetoxyiodo)benzene.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in the presence of water.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide for free radical bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases like human leukocyte elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced tissue degeneration and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Another flavonoid with antioxidant properties.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: A structurally related compound with potential biological activities.
Uniqueness
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, phenyl, and propyl groups on the oxazinone ring differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
66086-71-3 |
|---|---|
Molekularformel |
C20H17NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
5-benzoyl-6-phenyl-2-propyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C20H17NO3/c1-2-9-16-21-20(23)17(18(22)14-10-5-3-6-11-14)19(24-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |
InChI-Schlüssel |
RGGPJBQTELRAKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=O)C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


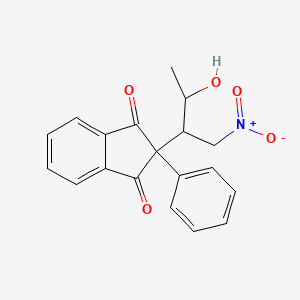
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
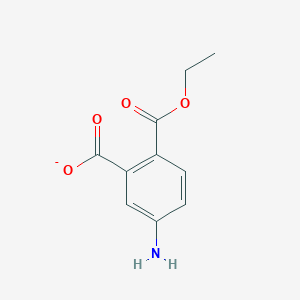
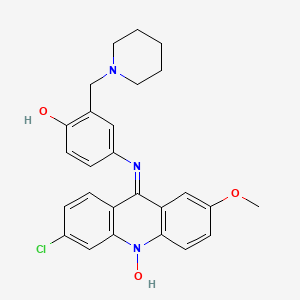


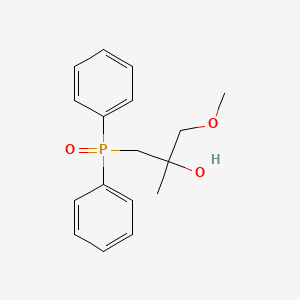
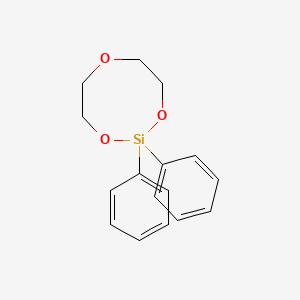


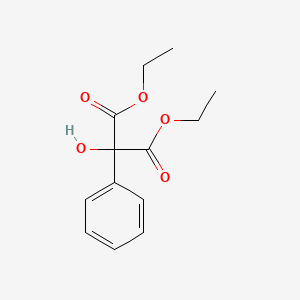

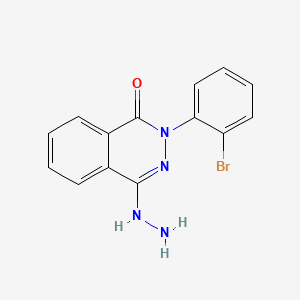
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
